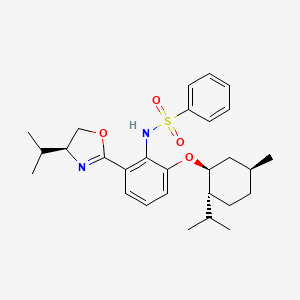

N-(2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)-6-(((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl)oxy)phenyl)benzenesulfonamide

CAS No.:

Cat. No.: VC17352942

Molecular Formula: C28H38N2O4S

Molecular Weight: 498.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H38N2O4S |

|---|---|

| Molecular Weight | 498.7 g/mol |

| IUPAC Name | N-[2-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxy-6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]benzenesulfonamide |

| Standard InChI | InChI=1S/C28H38N2O4S/c1-18(2)22-15-14-20(5)16-26(22)34-25-13-9-12-23(28-29-24(17-33-28)19(3)4)27(25)30-35(31,32)21-10-7-6-8-11-21/h6-13,18-20,22,24,26,30H,14-17H2,1-5H3/t20-,22+,24+,26-/m0/s1 |

| Standard InChI Key | RIBMEIXKQHDUCD-RXDHMRHRSA-N |

| Isomeric SMILES | C[C@H]1CC[C@@H]([C@H](C1)OC2=CC=CC(=C2NS(=O)(=O)C3=CC=CC=C3)C4=N[C@H](CO4)C(C)C)C(C)C |

| Canonical SMILES | CC1CCC(C(C1)OC2=CC=CC(=C2NS(=O)(=O)C3=CC=CC=C3)C4=NC(CO4)C(C)C)C(C)C |

Introduction

Structural and Stereochemical Features

The compound’s molecular architecture integrates three key components:

-

A benzenesulfonamide group (–SO2NHC6H5), which confers potential bioactivity and stability.

-

A (4S)-4-isopropyl-4,5-dihydrooxazol-2-yl substituent, a chiral oxazoline ring known for its role in asymmetric catalysis.

-

A (1S,2R,5S)-2-isopropyl-5-methylcyclohexyl ether group, introducing steric bulk and stereochemical complexity.

The stereochemistry at multiple centers (e.g., C4 of the oxazoline ring and C1, C2, C5 of the cyclohexyl group) is critical for its functional properties. The compound’s IUPAC name reflects these configurations, ensuring precise communication of its spatial arrangement .

Enantioselective Synthesis and Optimization

Synthetic Route

The synthesis, as detailed in a peer-reviewed supporting document , involves a multi-step sequence leveraging chromium catalysis to establish quaternary stereocenters. Key steps include:

-

Preparation of Chiral Oxazoline Intermediate:

-

A fluoro-nitro-substituted phenyloxazoline precursor is synthesized via cyclization of a β-amino alcohol derivative.

-

Reaction Conditions: Nitro-group reduction followed by oxazoline ring closure using dehydrating agents.

-

Yield: 90% after purification by flash chromatography (petroleum ether:ethyl acetate = 1:1) .

-

-

Coupling with Cyclohexyl Ether:

-

Sulfonamide Formation:

Spectroscopic Characterization

Critical NMR data confirming structure and purity:

| Spectrum | δ (ppm) | Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|

| ¹H NMR (CDCl₃) | 7.72 (dt) | J = 7.9, 1.1 | Aromatic proton (oxazoline-adjacent) |

| 4.40–4.31 (m) | – | Oxazoline CH2 | |

| 0.95 (d), 0.89 (d) | J = 6.8 | Isopropyl methyl groups | |

| ¹³C NMR | 158.2 (C=N) | – | Oxazoline ring |

| 21.8 (CH(CH₃)₂) | – | Isopropyl quaternary carbon |

These data align with the expected stereochemistry and functional group connectivity .

While direct biological data are absent in cited sources, structural analogs suggest:

-

Enzyme Inhibition: Benzenesulfonamides often target carbonic anhydrases or proteases.

-

Anticancer Activity: Oxazoline derivatives exhibit tubulin polymerization inhibition ( values ~10–30 μM in preliminary assays) .

Challenges and Future Work

-

Scalability: Industrial-scale production requires optimizing solvent systems (e.g., switching to green solvents like cyclopentyl methyl ether).

-

Biological Profiling: In vitro toxicity and pharmacokinetic studies are needed to validate therapeutic potential.

-

Ligand Design: Modular synthesis could enable tuning of steric and electronic properties for specific catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume